4-(5-{[(4-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)butanoic acid
Description
Properties
IUPAC Name |
4-[5-[(4-methoxyphenyl)carbamoyl]-1,3,4-thiadiazol-2-yl]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S/c1-21-10-7-5-9(6-8-10)15-13(20)14-17-16-11(22-14)3-2-4-12(18)19/h5-8H,2-4H2,1H3,(H,15,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBMMPBSKQTCEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=NN=C(S2)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301150405 | |
| Record name | 1,3,4-Thiadiazole-2-butanoic acid, 5-[[(4-methoxyphenyl)amino]carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301150405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142210-57-8 | |
| Record name | 1,3,4-Thiadiazole-2-butanoic acid, 5-[[(4-methoxyphenyl)amino]carbonyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142210-57-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,4-Thiadiazole-2-butanoic acid, 5-[[(4-methoxyphenyl)amino]carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301150405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-{[(4-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)butanoic acid typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction, where the amino group of the thiadiazole ring reacts with 4-methoxybenzoyl chloride.
Formation of the Butanoic Acid Moiety:
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(5-{[(4-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)butanoic acid undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce the thiadiazole ring.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antiviral Activity
- Research indicates that thiadiazole derivatives exhibit antiviral properties. For instance, compounds structurally related to 1,3,4-thiadiazoles have shown effectiveness against cytomegalovirus (CMV) and herpes simplex virus (HSV) infections. The presence of the thiadiazole moiety is crucial for this activity .
- Antimicrobial Properties
- Anti-inflammatory Effects
Pharmacological Studies
- Mechanism of Action : The mechanism by which 4-(5-{[(4-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)butanoic acid exerts its effects involves interaction with specific biological targets that modulate cellular pathways related to infection and inflammation.
Case Studies
- Thiadiazole Derivatives in Antiviral Research
- Antimicrobial Activity Assessment
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 4-(5-{[(4-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)butanoic acid involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to interfere with cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
4-(5-(2-Phenylacetamido)-1,3,4-thiadiazol-2-yl)butanoic Acid (10a)
- Structure : Differs by a phenylacetamido group at the 5-position instead of 4-methoxyphenyl carbamoyl.
- Synthesis : Synthesized via thiosemicarbazide and POCl3, yielding 72% for intermediate 9a. The phenylacetamido substitution may enhance lipophilicity compared to the methoxy group .
- Activity: Not explicitly reported, but structural analogs with phenyl groups often exhibit improved membrane permeability for central nervous system targets .
4-((5-(2-Chloro-4-propylphenyl)-1,3,4-oxadiazol-2-yl)thio)butanoic Acid (19b)
- Structure : Replaces thiadiazole with oxadiazole and introduces a 2-chloro-4-propylphenyl group.
- Synthesis : Purity of 47% via Method E, lower than thiadiazole derivatives, likely due to oxadiazole’s synthetic challenges .
- Activity : Oxadiazole derivatives are potent Rho/Myocar inhibitors, suggesting the thiadiazole-oxadiazole swap alters target specificity .
4-((5-(Butylthio)-1,3,4-thiadiazol-2-yl)amino)-4-oxo butanoic Acid (BuTD-COOH)
3-[5-({[4-(Trifluoromethoxy)biphenyl-3-yl]amino}carbonyl)-1,3,4-thiadiazol-2-yl]propanoic Acid (2c)
- Structure: Propanoic acid chain (vs. butanoic acid) and trifluoromethoxy biphenyl substitution.
- Synthesis: 92% yield via hydrazino-thioxoacetamide intermediate, indicating efficient coupling for bulky substituents .
- Activity : Designed for GPCR interactions; trifluoromethoxy groups enhance metabolic stability and binding affinity through lipophilic and electronegative effects .
4-(5-{[(3-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)butanoic Acid
- Structure : Chloro substitution at the phenyl ring instead of methoxy.
- Impact : Chlorine’s electron-withdrawing nature reduces solubility but may improve target binding via halogen bonding, commonly exploited in drug design .
Biological Activity
The compound 4-(5-{[(4-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)butanoic acid represents a significant class of chemical entities known for their diverse biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes available research findings on its biological activity, including case studies, structure-activity relationships (SAR), and potential mechanisms of action.
Overview of 1,3,4-Thiadiazole Derivatives
1,3,4-Thiadiazoles are a prominent class of heterocyclic compounds that have garnered attention due to their broad spectrum of biological activities. These include anticancer, antimicrobial, anti-inflammatory, and analgesic properties. The incorporation of various substituents on the thiadiazole ring can significantly influence the biological activity of these compounds.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance:
- Cytotoxicity Studies : A review by Alam et al. (2020) demonstrated that several 1,3,4-thiadiazole derivatives exhibited significant cytotoxic effects against various human cancer cell lines, including lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), and colon (HCT15) cancers. Notably, compounds with specific substitutions on the phenyl ring showed enhanced activity, with IC50 values as low as 4.27 µg/mL against SK-MEL-2 cells .
- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves interactions with tubulin and other cellular targets. For example, molecular docking studies have suggested that certain thiadiazole derivatives form hydrogen bonds with tubulin, inhibiting its polymerization and disrupting mitotic spindle formation .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Compound A | SK-MEL-2 | 4.27 | Tubulin binding inhibition |
| Compound B | A549 | 0.28 | Antiproliferative via tubulin interaction |
| Compound C | SK-OV-3 | 19.5 | Cytotoxicity through apoptosis induction |
Antimicrobial Activity
The antimicrobial properties of thiadiazole derivatives are also noteworthy:
- Broad-Spectrum Efficacy : Research has indicated that certain derivatives exhibit strong antibacterial and antifungal activities. For instance, compounds bearing a trichlorophenyl moiety have shown effectiveness against various bacterial strains and fungi .
- Mechanistic Insights : The antimicrobial action is often attributed to the disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival .
Anti-inflammatory Properties
In addition to anticancer and antimicrobial activities, some studies have reported anti-inflammatory effects associated with thiadiazole derivatives:
- Inflammation Models : In vivo models have demonstrated that specific derivatives can reduce inflammation markers significantly, suggesting a potential therapeutic role in inflammatory diseases .
Case Studies
- Synthesis and Evaluation : A study conducted by Polkam et al. (2015) synthesized a series of 5-(2,5-dimethoxyphenyl)-substituted thiadiazoles and evaluated their anticancer activity against HT-29 colon cancer cells. The most potent derivative exhibited an inhibition rate of 68.28% .
- Selectivity for Cancer Cells : Another investigation revealed that certain thiadiazole derivatives showed selectivity for cancer cells over normal cells in vitro tests, indicating their potential for targeted cancer therapy without harming healthy tissues .
Q & A
What are the standard synthetic protocols for preparing 4-(5-{[(4-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)butanoic acid?
Answer (Basic):
The synthesis typically involves three steps:
Ester Protection: Start with a protected butanoic acid derivative (e.g., methyl or tert-butyl ester) to avoid side reactions during subsequent steps. For example, methyl 4-((5-substituted-1,3,4-thiadiazol-2-yl)thio)butanoate is a common intermediate .
Thiadiazole Ring Formation: React thiosemicarbazide with a carbonyl compound (e.g., methyl 5-chloro-5-oxopentanoate) in POCl₃ under reflux (85°C for 5 hours) to form the 1,3,4-thiadiazole core .
Deprotection and Functionalization: Hydrolyze the ester to the carboxylic acid using NaOH or TFA. Couple the 4-methoxyphenylamine via carbodiimide-mediated amide bond formation (e.g., EDCI/HOBt) .
Characterization: Confirm structure via ¹H/¹³C NMR (amide proton at δ ~10.0 ppm, methoxy singlet at δ ~3.8 ppm), HRMS (exact mass), and HPLC purity (>95%) .
How can synthetic yields be optimized for this compound?
Answer (Advanced):
Yield optimization depends on:
- Protecting Group Strategy: Tert-butyl esters (e.g., compound 8v in ) often yield higher purity (93%) compared to methyl esters due to milder deprotection conditions .
- Reagent Selection: Use POCl₃ for efficient cyclization of thiadiazole rings, as demonstrated in (72% yield) .
- Microwave-Assisted Synthesis: Reduce reaction times and improve regioselectivity, as seen in analogous Fmoc-protected butanoic acid derivatives .
- Substituent Effects: Electron-donating groups (e.g., methoxy) on the phenyl ring enhance amide coupling efficiency by activating the carbonyl .
What analytical techniques are critical for confirming structural integrity?
Answer (Basic):
- ¹H/¹³C NMR: Identify key signals:
- HRMS: Confirm molecular ion [M+H]⁺ with <2 ppm error .
- HPLC: Assess purity (>95%) using C18 columns and acetonitrile/water gradients .
How can structure-activity relationship (SAR) studies be designed for this compound?
Answer (Advanced):
Analog Synthesis: Vary substituents on the phenyl ring (e.g., replace methoxy with Cl, CF₃, or cyclopropyl) to assess electronic/steric effects. shows 68–94% yields for such analogs .
Biological Assays: Test analogs against Rho kinase or glutaminase targets using enzyme inhibition assays (IC₅₀ values) and cell viability studies .
Computational Modeling: Perform molecular docking (AutoDock Vina) to predict binding interactions with enzymatic active sites .
What methodologies assess the compound’s stability under physiological conditions?
Answer (Advanced):
- pH Stability: Incubate in buffers (pH 1–10) and monitor degradation via HPLC at 24/48/72 hours .
- Thermal Stability: Use TGA/DSC to determine decomposition temperatures (>150°C suggests solid-state stability) .
- Light Sensitivity: Expose to UV-Vis light (254 nm) and track photodegradation products via LC-MS .
How is biological activity initially screened?
Answer (Basic):
- Enzyme Inhibition: Use fluorescence-based assays (e.g., Rho kinase inhibition with ATP analogs) .
- Cytotoxicity: Test in cancer cell lines (e.g., HeLa, MCF-7) via MTT assay at 1–100 μM concentrations .
What advanced techniques elucidate mechanistic interactions with targets?
Answer (Advanced):
- Surface Plasmon Resonance (SPR): Measure binding kinetics (kₒₙ/kₒff) to immobilized enzymes .
- X-ray Crystallography: Resolve co-crystal structures with target proteins to identify critical hydrogen bonds (e.g., thiadiazole-S···enzyme residues) .
How are computational models validated experimentally?
Answer (Advanced):
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
